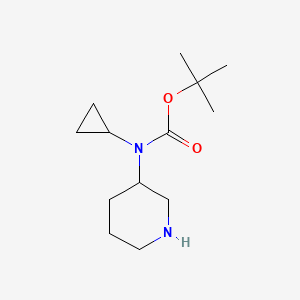

N-Boc-N-(3-piperidyl)cyclopropylamine

Description

Structural Significance of Piperidine (B6355638) and Cyclopropylamine (B47189) Moieties in Bioactive Compounds

The piperidine and cyclopropylamine moieties are prevalent structural motifs in a wide array of biologically active compounds and pharmaceuticals. researchgate.netencyclopedia.pub

Piperidine: This six-membered saturated heterocycle is a cornerstone in the design of numerous drugs. researchgate.netbohrium.com Its presence can influence a molecule's pharmacological profile, offering enhanced binding interactions and conformational flexibility. researchgate.net Piperidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netijnrd.org Notable examples of drugs containing the piperidine scaffold include those for treating Alzheimer's disease and various types of cancer. researchgate.netijnrd.org

Cyclopropylamine: The cyclopropyl (B3062369) group is increasingly utilized in drug development. acs.org Its unique electronic and steric properties, such as the planarity of the three carbon atoms and the enhanced π-character of its C-C bonds, contribute significantly to the properties of drug molecules. acs.org The strained three-membered ring enhances chemical reactivity, making cyclopropylamine a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. longdom.org This moiety is found in drugs such as monoamine oxidase inhibitors (MAOIs), where it plays a role in regulating neurotransmitter activity. longdom.org

The combination of these two moieties in N-Boc-N-(3-piperidyl)cyclopropylamine creates a scaffold that is primed for the development of novel therapeutic agents.

The Role of N-tert-Butoxycarbonyl (N-Boc) Protection in Modern Organic Synthesis

The N-tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis. quora.com Its primary function is to temporarily mask the reactivity of the amine group, preventing it from participating in unwanted side reactions during a multi-step synthesis. ontosight.ainumberanalytics.com

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.ainumberanalytics.com This forms a carbamate (B1207046) which is stable under a variety of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com

A key advantage of the Boc group is its ease of removal under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). ontosight.ainih.gov This deprotection step regenerates the free amine, allowing for subsequent chemical transformations at that site. ontosight.ai This orthogonality to other common protecting groups, which may be removed under basic or reductive conditions, makes the Boc group an invaluable tool in complex synthetic strategies, particularly in peptide and natural product synthesis. numberanalytics.comtotal-synthesis.com

In the context of this compound, the Boc group ensures that the secondary amine remains unreactive while other parts of the molecule are being modified. This allows for selective chemical manipulation, a crucial aspect of modern organic synthesis.

Overview of Research Trajectories for this compound and Related Architectures

This compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. Research involving this and structurally related compounds often focuses on leveraging the unique properties of the piperidine and cyclopropylamine moieties to design novel bioactive agents.

Derivatives of cyclopropylamine have been investigated for a variety of applications, including the treatment of hepatitis C and as pest control agents. nih.gov The combination of a cyclopropylamine with a piperidine ring, as seen in the title compound, presents opportunities for developing new chemical entities with unique pharmacological profiles. For instance, related structures have been explored as inhibitors of enzymes like lysine-specific demethylase 1 (LSD1), which is overexpressed in several types of cancer. google.com

The synthesis of derivatives often involves the deprotection of the Boc group to reveal the reactive amine, which can then be further functionalized. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize for desired biological activity.

Table of Research Applications for Related Scaffolds:

| Scaffold/Derivative | Therapeutic Area/Application | Research Focus |

| Cyclopropylamine Derivatives | Hepatitis C, Pest Control | Development of antiviral agents and agrochemicals. nih.gov |

| Piperidine-Cyclopropylamine Conjugates | Oncology | Design of enzyme inhibitors (e.g., LSD1 inhibitors). google.com |

| Functionalized Piperidines | Various | Exploration of anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netijnrd.org |

This strategic use of this compound as a starting material enables the efficient construction of diverse molecular libraries for screening and lead optimization in drug discovery programs.

Properties

IUPAC Name |

tert-butyl N-cyclopropyl-N-piperidin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15(10-6-7-10)11-5-4-8-14-9-11/h10-11,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGOLKSFUYFLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1CC1)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Boc N 3 Piperidyl Cyclopropylamine and Its Derivatives

Convergent and Linear Synthesis Strategies for N-Boc-N-(3-piperidyl)cyclopropylamine

The construction of a molecule like this compound can be approached in two primary ways: linear and convergent synthesis. In a linear synthesis , the molecule is assembled in a step-by-step manner, with each reaction sequentially adding to a single starting material. Conversely, a convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages.

A plausible convergent approach to this compound would involve the separate synthesis of two key intermediates: an appropriately protected 3-aminopiperidine derivative and a cyclopropylating agent. For instance, commercially available N-Boc-3-aminopiperidine could be coupled with a cyclopropyl (B3062369) electrophile. One of the most effective methods for such C-N bond formation is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction of amines and aryl or alkyl halides offers a powerful tool for forging the bond between the piperidine (B6355638) nitrogen and the cyclopropyl ring. wikipedia.org Another viable convergent strategy is the reductive amination of N-Boc-3-piperidone with cyclopropylamine (B47189). This two-step, one-pot procedure typically involves the formation of an intermediate imine, which is then reduced using a hydride reagent like sodium triacetoxyborohydride (B8407120) to yield the desired secondary amine. nih.govresearchgate.net

| Strategy | Description | Key Intermediates | Potential Key Reactions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Convergent Synthesis | Independent synthesis of piperidine and cyclopropyl fragments, followed by coupling. | N-Boc-3-aminopiperidine, Cyclopropylating agent (e.g., cyclopropyl bromide), N-Boc-3-piperidone, Cyclopropylamine | Buchwald-Hartwig Amination, Reductive Amination, Copper-promoted N-cyclopropylation | Higher overall yield, flexibility in fragment synthesis, easier purification of intermediates. | Requires synthesis of two advanced intermediates. |

| Linear Synthesis | Step-wise construction starting from a piperidine precursor. | N-Boc-3-aminopiperidine | Sequential alkylation and cyclization reactions. | Conceptually simpler planning. | Potentially lower overall yield, accumulation of impurities. |

Stereoselective Synthesis of the 3-Piperidyl Scaffold

The piperidine ring is a prevalent motif in a vast number of pharmaceuticals and natural products. google.com The biological activity of these molecules is often highly dependent on the stereochemistry of the substituents on the piperidine ring. Therefore, the development of stereoselective methods for the synthesis of chiral piperidines, such as the 3-substituted scaffold in the target molecule, is of paramount importance.

One established method for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. After the desired stereocenter has been set, the auxiliary is removed. Carbohydrate-derived auxiliaries, for example, have been successfully employed in the stereoselective synthesis of piperidine derivatives. wikipedia.orgchemicalbook.com In such an approach, a chiral sugar-derived amine, like D-arabinopyranosylamine, can be condensed with a suitable precursor to form an imine. Subsequent reactions, such as a domino Mannich-Michael reaction, proceed with high diastereoselectivity due to the steric and electronic influence of the chiral auxiliary. wikipedia.orgchemicalbook.com The auxiliary can then be cleaved to reveal the enantiomerically enriched piperidine core.

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a small amount of a chiral catalyst is required to generate a large quantity of the chiral product. A variety of transition metal-based catalytic systems have been developed for the asymmetric synthesis of piperidines. For example, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts or their derivatives can provide access to enantiomerically enriched piperidines. google.comwhiterose.ac.uk A notable recent development is the rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines with boronic acids, which furnishes 3-substituted tetrahydropyridines with high enantioselectivity. google.comrsc.org These intermediates can then be reduced to the corresponding chiral piperidines. Other approaches include iridium-catalyzed asymmetric hydrogenation and palladium-catalyzed intramolecular allylic amination. whiterose.ac.uk

| Method | Principle | Example | Key Features |

|---|---|---|---|

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Use of D-arabinopyranosylamine in a domino Mannich-Michael reaction. wikipedia.org | High diastereoselectivity, well-established methodology. Requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity. | Rhodium-catalyzed asymmetric reductive Heck reaction of dihydropyridines. google.comrsc.org | High atom economy, high enantioselectivity. Catalyst development can be complex. |

Introduction and Functionalization of the N-Cyclopropylamine Substructure

The cyclopropylamine motif is a valuable component in medicinal chemistry, often conferring unique pharmacological properties. longdom.org Its synthesis and incorporation into larger molecules require specific chemical strategies.

Direct amination of a cyclopropane (B1198618) ring can be challenging. However, ring-opening amination reactions of activated cyclopropanes provide a viable route. For instance, photocatalytic methods have been developed for the oxo-amination of aryl cyclopropanes, where the cyclopropane ring is opened by an amine nucleophile. chim.itnih.gov Another strategy involves the titanium-catalyzed ring-opening oxidative amination of methylenecyclopropanes. rsc.org More commonly, the cyclopropylamine moiety is introduced by using a pre-formed cyclopropylamine nucleophile that reacts with an electrophilic partner.

The synthesis of cyclopropylamine itself and its derivatives can be achieved through several methods. A classical approach is the reductive amination of cyclopropanecarboxaldehyde. longdom.org Alternatively, cyclopropyl halides can react with amines to form N-cyclopropyl derivatives. longdom.org Copper-promoted N-cyclopropylation of amines using cyclopropylboronic acid has also emerged as a powerful method, offering good to excellent yields for a variety of amine substrates. rsc.org For the synthesis of the target molecule, N-Boc-cyclopropylamine would be a key building block in a convergent strategy, which can be prepared from cyclopropylamine and di-tert-butyl dicarbonate (B1257347).

| Method | Description | Starting Materials | Key Reagents/Catalysts |

|---|---|---|---|

| Reductive Amination | Formation of an imine from an aldehyde and an amine, followed by reduction. | Cyclopropanecarboxaldehyde, Ammonia (B1221849)/Amine | Reducing agents (e.g., NaBH3CN, H2/Pd) |

| Nucleophilic Substitution | Reaction of a cyclopropyl halide with an amine. | Cyclopropyl bromide/iodide, Amine | Base |

| Copper-Promoted N-Cyclopropylation | Coupling of an amine with cyclopropylboronic acid. | Amine, Cyclopropylboronic acid | Cu(OAc)2, 2,2'-bipyridine |

| Ring-Opening Amination | Nucleophilic attack of an amine on an activated cyclopropane. | Aryl cyclopropanes, Methylenecyclopropanes | Photocatalyst, Titanium catalyst |

Carbon-Nitrogen Bond Formation in the Assembly of this compound

The key challenge in assembling the target molecule lies in the formation of the bond between the piperidine ring's 3-position nitrogen and the cyclopropyl group. Several modern synthetic methods can be employed to achieve this transformation efficiently.

Transition metal-catalyzed cross-coupling reactions and reductive aminations are powerful tools for C-N bond formation. wikipedia.orgnih.gov

Buchwald–Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds between aryl or vinyl halides/triflates and amines. wikipedia.orglibretexts.org Its application to the synthesis of this compound would likely involve the coupling of a suitably protected 3-aminopiperidine derivative with a cyclopropyl halide or a related coupling partner. A plausible route would be the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with cyclopropyl bromide or iodide. The choice of palladium precursor, ligand, and base is critical for achieving high yields. Sterically hindered phosphine (B1218219) ligands are often employed to facilitate the reaction. wikipedia.org While originally developed for aryl halides, the scope of this reaction has expanded significantly.

Reductive Amination: A versatile and widely used method, reductive amination involves the reaction of an amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. nih.gov To form the target compound, one could envision the reaction between tert-butyl 3-aminopiperidine-1-carboxylate and cyclopropanone. The reaction is typically carried out in the presence of a mild reducing agent that selectively reduces the iminium ion intermediate without affecting the carbonyl starting materials. Borane-pyridine complex (BAP) has been shown to be an excellent and less toxic alternative to sodium cyanoborohydride (NaCNBH₃) for the reductive amination of piperidines. tandfonline.com Another approach involves a rhodium-catalyzed reductive transamination process, which allows for the synthesis of N-substituted piperidines from pyridine (B92270) derivatives. nih.govacs.org

| Method | Reactants | Typical Catalysts/Reagents | Key Features |

|---|---|---|---|

| Buchwald–Hartwig Amination | N-Boc-3-aminopiperidine + Cyclopropyl Halide | Pd(0) or Pd(II) catalyst, Phosphine Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu) wikipedia.orgnih.gov | Forms C(sp²)-N or C(sp³)-N bonds; broad functional group tolerance. |

| Reductive Amination | N-Boc-3-aminopiperidine + Cyclopropanone | Reducing Agent (e.g., NaBH(OAc)₃, NaCNBH₃, Borane-Pyridine) tandfonline.com | Forms C-N bond and a new stereocenter; mild conditions. |

| Reductive Transamination | Substituted Pyridinium Salt + Cyclopropylamine | Rhodium catalyst, Formic Acid nih.govacs.org | Accesses N-substituted piperidines from readily available pyridines. |

An alternative strategy for forming the C-N bond involves the initial formation of an amide bond followed by its reduction. This two-step process begins with the coupling of a piperidine-based carboxylic acid and cyclopropylamine. For instance, 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid can be coupled with cyclopropylamine using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of hydroxybenzotriazole (B1436442) (HOBt) are effective for coupling electron-deficient amines and functionalized carboxylic acids. nih.gov Once the resulting amide, N-cyclopropyl-1-(tert-butoxycarbonyl)piperidine-3-carboxamide, is formed, it can be reduced to the target secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This approach offers a robust alternative, particularly when direct amination methods prove challenging. One-pot procedures integrating amide activation and reduction have also been developed, offering a more streamlined synthesis of piperidine derivatives from halogenated amides. mdpi.comresearchgate.net

Orthogonal Protecting Group Strategies and Selective N-Boc Deprotection

In the synthesis of complex molecules with multiple reactive sites, such as this compound, the strategic use of protecting groups is essential. jocpr.com Orthogonal protecting groups, which can be removed under distinct conditions without affecting others, allow for the selective modification of different functional groups within the molecule. jocpr.comresearchgate.net The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in basic and nucleophilic conditions and its facile removal under acidic conditions. total-synthesis.com

The synthesis of the target molecule requires a precursor such as tert-butyl 3-aminopiperidine-1-carboxylate. The preparation of this intermediate involves the regioselective protection of the piperidine ring nitrogen over the amino group at the 3-position. A common method involves reacting 3-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O). Due to the similar nucleophilicity of the primary and secondary amines, achieving high regioselectivity can be challenging, often leading to a mixture of mono- and di-protected products. However, synthetic methods have been developed to favor the desired product. One patented approach involves the synthesis starting from ethyl nipecotate (piperidine-3-carboxylate), where the secondary amine is first protected with the Boc group, followed by conversion of the ester to an amide and subsequent Hofmann rearrangement to yield the 3-amino group. google.com This multi-step sequence ensures the unambiguous placement of the Boc group on the piperidine nitrogen.

The removal of the N-Boc group is a critical final step in many synthetic sequences to reveal the free amine. While traditionally accomplished with strong acids like trifluoroacetic acid (TFA), these harsh conditions may not be suitable for complex molecules containing other acid-sensitive functional groups. total-synthesis.comrsc.org The development of mild and selective deprotection methods is therefore of significant interest.

| Reagent/Condition | Solvent | Temperature | Key Features & Selectivity | Reference |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temp. | Standard, strong acid conditions; may cleave other acid-labile groups. | total-synthesis.com |

| Oxalyl Chloride | Methanol (B129727) | Room Temp. | Mild conditions, high yields for diverse substrates. | rsc.orgnih.gov |

| HCl (in organic solvent) | Dioxane, Ethyl Acetate | Room Temp. | Common and effective acidic method. | rsc.orgnih.gov |

| Montmorillonite K-10 | Dichloromethane / Toluene | Room Temp. / 65°C | Heterogeneous catalyst; selective for aromatic N-Boc over aliphatic N-Boc. | researchgate.net |

| Thermolysis (Continuous Flow) | Methanol or Trifluoroethanol | 150°C | Acid-free; allows for selective deprotection by controlling temperature. | acs.org |

Chemical Reactivity and Mechanistic Investigations of N Boc N 3 Piperidyl Cyclopropylamine Derived Scaffolds

Transformations of the Piperidine (B6355638) Ring System in N-Boc-N-(3-piperidyl)cyclopropylamine Derivatives

The piperidine ring is a prevalent scaffold in pharmaceuticals, and methods for its functionalization are of significant interest. researchgate.netnih.gov In derivatives of this compound, the reactivity of this saturated heterocycle can be selectively manipulated.

Regioselective Functionalization of the Piperidine Core

The direct, site-selective functionalization of the C-H bonds of a piperidine ring is a formidable challenge in synthetic chemistry. acs.orgmedhealthreview.com The presence of the N-Boc group and the 3-cyclopropylamino substituent influences the regiochemical outcome of these transformations.

One of the most effective strategies for α-functionalization (C2 or C6) of N-Boc-piperidine is directed α-C-H lithiation followed by trapping with an electrophile. beilstein-journals.org The Boc group directs deprotonation to the adjacent C2 and C6 positions using a strong base like sec-butyllithium (B1581126) (s-BuLi) in the presence of a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA). nih.govresearchgate.net While this has been extensively studied for N-Boc-piperidine itself, the presence of a bulky 3-substituent in this compound derivatives would sterically hinder the C2 position, potentially favoring functionalization at the C6 position.

Recent advancements have demonstrated that catalyst control can achieve functionalization at various positions. For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes can be directed to the C2 or C4 positions of the piperidine ring depending on the catalyst and the nature of the nitrogen protecting group. d-nb.info Although not specifically demonstrated on the title compound, these methods suggest that selective functionalization is plausible. An indirect method for achieving 3-substituted analogues involves the cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive, stereoselective ring-opening of the newly formed cyclopropane (B1198618) ring. d-nb.info

Below is a table summarizing potential regioselective functionalization reactions based on established methods for related N-Boc-piperidine systems.

| Position | Reaction Type | Reagents/Catalyst | Expected Outcome | Reference |

| C2/C6 | Directed Lithiation | 1. s-BuLi, TMEDA 2. Electrophile (E+) | Introduction of an electrophile, potentially with preference for C6 due to steric hindrance at C2. | beilstein-journals.orgresearchgate.net |

| C2 | C-H Insertion | Rh₂(R-TCPTAD)₄, Diazo compound | Formation of a C2-substituted product. | d-nb.info |

| C4 | C-H Insertion | Rh₂(S-2-Cl-5-BrTPCP)₄, N-α-oxoarylacetyl derivative | Formation of a C4-substituted product. | d-nb.info |

| C3 | Indirect Functionalization | 1. Cyclopropanation of N-Boc-tetrahydropyridine 2. Et₃SiH, BF₃·Et₂O | Reductive ring-opening to yield a C3-substituted piperidine. | d-nb.info |

This table is interactive. Click on the headers to sort the data.

Ring Transformations and Rearrangements of Substituted Piperidines

The piperidine ring, while generally stable, can undergo transformations such as ring expansion or contraction under specific conditions, although such reactions are less common than simple functionalization. researchgate.net For derivatives of this compound, ring transformations would likely require activation, for instance, through the formation of an aziridinium (B1262131) intermediate from a suitably functionalized precursor. One such method involves the ring expansion of prolinol derivatives to yield 3-azidopiperidines, which can then be reduced to 3-aminopiperidines. researchgate.net This suggests that transformations involving the piperidine nitrogen and adjacent carbons are feasible pathways for structural rearrangement.

Reactivity Profile of the Cyclopropylamine (B47189) Moiety

Cyclopropylamines are valuable synthetic intermediates, in part because the inherent strain of the three-membered ring can be harnessed to drive chemical reactions. nih.gov

Strain-Induced Reactivity of the Cyclopropane Ring

The cyclopropane ring possesses significant angle strain (approximately 27.5 kcal/mol), which facilitates ring-opening reactions. This reactivity can be further enhanced by the presence of activating groups. nih.govchemrxiv.org In this compound derivatives, the nitrogen atom can stabilize an adjacent carbocation or radical, promoting ring cleavage under acidic or oxidative conditions.

The presence of donor and acceptor groups on the cyclopropane ring (a "D-A cyclopropane") makes it highly susceptible to nucleophilic or electrophilic attack, leading to ring opening. This strategy is often used in domino reactions to construct more complex heterocyclic systems. rsc.org The cyclopropylamine moiety, particularly when the nitrogen is acylated (like the Boc group), can act as the donor part, making the ring susceptible to cleavage.

Cycloaddition and Cascade Reactions Involving Cyclopropylamine Scaffolds

The strain energy of the cyclopropane ring makes it an effective three-carbon component in formal cycloaddition reactions. sci-hub.red These reactions often proceed through a stepwise mechanism involving ring opening to form a zwitterionic or diradical intermediate, which is then trapped by a reacting partner.

A common reaction mode is the formal [3+2] cycloaddition, where the cyclopropane acts as a C-C-C synthon. nih.govchemrxiv.org For instance, Lewis acid or transition metal catalysis can promote the ring opening of a donor-acceptor cyclopropane, which can then react with an enone, alkyne, or other dipolarophile to form a five-membered ring. sci-hub.rednih.gov Photochemical activation has also been shown to initiate formal [3+2] cycloadditions between N-aryl cyclopropylamines and α,β-unsaturated carbonyl compounds without the need for photocatalysts. chemrxiv.org

The table below outlines representative cycloaddition reactions involving activated cyclopropane systems.

| Reaction Type | Reactant Partner | Catalyst/Conditions | Product Type | Reference |

| Formal [3+2] Cycloaddition | Enones | Nickel catalyst | Trisubstituted cyclopentanes | nih.gov |

| Formal [3+2] Cycloaddition | α,β-Unsaturated Carbonyls | Photochemical (light) | N-arylaminocycloalkyl compounds | chemrxiv.org |

| Domino [3+2] Cycloaddition/Hydrolysis | Thiourea | Lu(OTf)₃ | Spiro-γ-thiolactone oxindoles | rsc.org |

This table is interactive. Click on the headers to sort the data.

Reactivity Modulated by the N-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability in many reaction conditions and its facile removal under acidic conditions. researchgate.net However, the Boc group is not merely a passive spectator; it actively influences the reactivity of the this compound scaffold.

Steric and Electronic Effects: The bulky tert-butyl group of the N-Boc moiety exerts significant steric hindrance. As mentioned, this can direct functionalization reactions on the piperidine ring away from the adjacent C2 position and towards the more accessible C6 position. beilstein-journals.org

Directing Group Ability: The carbonyl oxygen of the Boc group can act as a Lewis basic site, coordinating to metal cations. This ability is famously exploited in directed ortho-metalation of aromatic systems and has been adapted for the directed C-H functionalization of saturated heterocycles. nih.govresearchgate.net In the case of N-Boc-piperidine, the Boc group directs lithiation to the α-positions (C2/C6), enabling regioselective functionalization. researchgate.netnih.gov This directing effect is a key tool for manipulating the piperidine core.

Activation of the Cyclopropylamine Moiety: While protecting the amine, the electron-withdrawing nature of the Boc group can also influence the reactivity of the cyclopropylamine. It can decrease the nucleophilicity of the nitrogen atom but can also participate in ring-opening reactions by stabilizing intermediates. For example, N-Boc protected aziridines can undergo intramolecular Lewis acid-catalyzed reactions to form oxazolidinones, demonstrating the active role the Boc group can play in rearrangements. researchgate.net This principle could extend to cascade reactions initiated by the opening of the cyclopropane ring.

Influence on Nitrogen Basicity and Nucleophilicity

The structure of this compound features two nitrogen atoms with distinct electronic environments, leading to significant differences in their basicity and nucleophilicity. The piperidine nitrogen is a secondary amine, while the cyclopropylamine nitrogen is part of a carbamate (B1207046) functionality.

The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. In general, alkylamines are more basic than ammonia (B1221849) due to the electron-donating inductive effect of alkyl groups, which increases the electron density on the nitrogen atom. savemyexams.compharmaguideline.com The piperidine ring contains a secondary amine, and its basicity is influenced by the steric and electronic environment. The lone pair of electrons on the piperidine nitrogen is readily available to accept a proton.

Conversely, the nitrogen atom of the cyclopropylamine moiety is directly attached to the carbonyl group of the Boc protecting group, forming a carbamate. This significantly reduces its basicity and nucleophilicity. libretexts.org The lone pair of electrons on this nitrogen atom is delocalized by resonance with the adjacent carbonyl group, making them less available for protonation or for participating in nucleophilic attack. libretexts.org The Boc group is considered an electron-withdrawing group, which further decreases the basicity of the nitrogen it is attached to. masterorganicchemistry.com

The cyclopropyl (B3062369) group itself has a unique electronic character, with its C-C bonds exhibiting a higher degree of p-character than typical alkanes. This can influence the basicity of an attached amine. Studies on cycloalkylamines have shown that cyclopropylamine is less basic than larger ring amines like cyclohexylamine, which is attributed to the increased s-character of the nitrogen's lone pair orbital due to the ring strain. rsc.orgrsc.org

In the parent diamine, cyclopropyl(piperidin-3-yl)amine, the piperidine nitrogen would be significantly more basic than the cyclopropylamine nitrogen. Upon introduction of the Boc group onto the cyclopropylamine nitrogen, its basicity is further diminished, rendering the piperidine nitrogen the primary site for protonation or electrophilic attack. The nucleophilicity of amines generally correlates with their basicity, and the presence of the bulky Boc group also sterically hinders the cyclopropylamine nitrogen, further reducing its nucleophilic character. total-synthesis.com

| Compound | pKa of Conjugate Acid |

|---|---|

| Cyclopropylamine | 9.10 chemicalbook.com |

| 3-Aminopiperidine | 10.5 pipzine-chem.com |

| N-Boc-cyclopropylamine | 12.74 (Predicted) |

Note: The predicted pKa for N-Boc-cyclopropylamine likely refers to the N-H proton of the carbamate under strongly basic conditions, not the basicity of the nitrogen atom.

Cleavage Mechanisms of the N-Boc Carbamic Acid Ester

The N-Boc group is a widely used protecting group for amines due to its stability under many reaction conditions and its susceptibility to cleavage under specific, controlled conditions. researchgate.netorganic-chemistry.org The removal of the N-Boc group from the N-(3-piperidyl)cyclopropylamine scaffold can be achieved through several mechanisms, primarily acid-catalyzed and thermal cleavage.

Acid-Catalyzed Cleavage

The most common method for N-Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acs.orgresearchgate.net The mechanism proceeds through a series of well-defined steps:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This step increases the electrophilicity of the carbonyl carbon.

Fragmentation: The protonated carbamate then undergoes fragmentation. This is the rate-determining step and results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.

Carbamic Acid Decomposition: The carbamic acid is unstable and rapidly decomposes into the free amine and carbon dioxide gas.

Byproduct Formation: The tert-butyl cation can be quenched by a nucleophile, or it can undergo elimination to form isobutene gas. researchgate.net

The kinetics of this reaction can be complex, with some studies showing a second-order dependence on the acid concentration. nih.gov The rate of cleavage can be influenced by steric hindrance around the carbamate group and the electronic properties of the substituents. nih.gov For a secondary amine like this compound, steric factors could play a role in the rate of deprotection. acs.org

Thermal Cleavage

N-Boc groups can also be removed by thermolysis, typically requiring high temperatures (often above 150°C). acsgcipr.org This method avoids the use of acidic reagents, which can be advantageous for substrates containing other acid-sensitive functional groups. nih.gov The mechanism of thermal cleavage is believed to involve a concerted fragmentation process that leads to the formation of the free amine, carbon dioxide, and isobutylene, likely proceeding through a carbamic acid intermediate. acsgcipr.org

Studies have shown that the efficiency of thermal deprotection can be influenced by the structure of the amine. For instance, secondary N-Boc amines have been observed to undergo deprotection more efficiently than primary N-Boc amines under certain flow chemistry conditions. acs.orgnih.gov The nature of the solvent can also play a significant role, with polar solvents like methanol (B129727) or trifluoroethanol often facilitating the reaction more effectively than nonpolar solvents. nih.gov

| Method | Typical Reagents/Conditions | Mechanism Highlights |

|---|---|---|

| Acid-Catalyzed | TFA, HCl in organic solvents (e.g., Dichloromethane, Dioxane) | Protonation of carbonyl, formation of tert-butyl cation and carbamic acid, decarboxylation. nih.gov |

| Thermal | Heating (100-250°C) in various solvents (e.g., TFE, Methanol, Toluene) | Catalyst-free fragmentation to amine, CO2, and isobutylene. acsgcipr.orgnih.gov |

Pharmacological and Biological Applications of N Boc N 3 Piperidyl Cyclopropylamine Based Compounds

N-Boc-N-(3-piperidyl)cyclopropylamine as a Molecular Framework in Drug Discovery

The this compound structure serves as a versatile molecular framework in the discovery of novel therapeutic agents. The individual components of this scaffold each contribute desirable properties in drug design. The piperidine (B6355638) ring is a common motif in many pharmaceuticals, offering a flexible yet conformationally constrained nitrogen-containing heterocycle that can be readily functionalized to interact with biological targets. nih.gov

The cyclopropylamine (B47189) moiety is another key feature, recognized for its role in creating potent therapeutic agents, including antidepressants and antiviral drugs. universiteitleiden.nl The three-membered cyclopropane (B1198618) ring is highly strained, which enhances its chemical reactivity and provides unique steric and electronic properties. universiteitleiden.nl This can lead to improved binding affinity, selectivity, and metabolic stability in drug candidates. In medicinal chemistry, the cyclopropyl (B3062369) group is often used to explore new chemical space and optimize lead compounds.

The tert-butyloxycarbonyl (Boc) protecting group, while often removed in the final active compound, is crucial during synthesis. It allows for controlled, regioselective reactions on other parts of the molecule, facilitating the construction of complex derivatives for biological screening. The strategic use of this framework enables chemists to generate libraries of diverse compounds for targeting a wide array of biological pathways.

Structure-Activity Relationship (SAR) Studies of Derivatives Targeting Specific Biological Pathways

The this compound scaffold has been instrumental in developing compounds that target various enzymes and receptors. By systematically altering the substituents on the piperidine and cyclopropylamine moieties, researchers have elucidated key structure-activity relationships (SAR) for several important biological targets.

Cholesteryl 24-hydroxylase (CH24H), a brain-specific enzyme, plays a crucial role in cholesterol homeostasis in the brain. Inhibition of CH24H is considered a therapeutic strategy for neurological disorders characterized by neural hyperexcitation. Structure-based drug design has led to the discovery of potent CH24H inhibitors derived from a 4-arylpyridine scaffold connected to a piperidine ring. mdpi.com

In the design of these inhibitors, the 4-arylpyridine fragment serves two key functions: the pyridine (B92270) nitrogen ligates to the heme iron of the enzyme, and the aryl group engages in hydrophobic interactions within a specific pocket. mdpi.com The piperidine moiety is crucial for establishing additional interactions. For instance, attaching a 4-benzylpiperidine (B145979) amide allows the benzyl (B1604629) group to access a large hydrophobic cavity, known as the steroidal cavity, where the natural substrate, cholesterol, binds. mdpi.com This demonstrates the utility of the piperidine ring in positioning substituents to achieve potent inhibition.

| Compound Modification | Target Interaction | Resulting Activity |

| 4-Arylpyridine | Pyridine nitrogen ligates to heme iron; Aryl group has hydrophobic interaction. | Core interaction for inhibition |

| 4-Benzylpiperidine amide | Benzyl group accesses the hydrophobic steroidal cavity. | Enhanced inhibitory potency |

This table illustrates how modifications to the piperidine scaffold contribute to interactions with the CH24H enzyme.

The CC chemokine receptor 2 (CCR2) and its ligand CCL2 are central to inflammatory processes, making CCR2 antagonists potential treatments for conditions like multiple sclerosis, atherosclerosis, and neuropathic pain. nih.gov While high-affinity inhibitors have been developed, achieving clinical efficacy has been challenging. nih.gov

Research into CCR2 antagonists has explored various scaffolds, including those containing piperidine rings. For example, SAR studies on 7-azaindole (B17877) piperidine derivatives have been conducted to develop CCR2 antagonists. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) modeling of chiral CCR2 antagonists has been performed on molecules with substituted-piperidinyl groups, highlighting the importance of the stereochemistry and substitution pattern on the piperidine ring for inhibitory activity. nih.gov Although a direct derivative of this compound as a CCR2 antagonist is not prominently documented, the extensive research on related piperidine-containing structures underscores the significance of this heterocyclic moiety in the design of potent and selective CCR2 inhibitors. nih.govmdpi.com

Dipeptidyl peptidase-4 (DPP-4) is a well-validated target for the treatment of type 2 diabetes mellitus. plos.orgresearchgate.net DPP-4 inhibitors, known as "gliptins," work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion. plos.org The molecular structure of many DPP-4 inhibitors features a core scaffold that mimics the natural substrates of the enzyme.

The 3-aminopiperidine moiety, a key component of the this compound structure, is a crucial pharmacophore in some DPP-4 inhibitors. For example, in the drug sitagliptin (B1680988), the 3-aminopiperidine fragment is known to bind to the S2 pocket of the DPP-4 active site. researchgate.net This interaction is vital for the compound's inhibitory activity. Researchers have explored various scaffolds to replace the triazolopiperazine ring of sitagliptin while retaining the essential 3-aminopiperidine or similar moieties to maintain interaction with the S1 and S2 pockets of the enzyme. mdpi.complos.org The SAR studies consistently show that a primary or secondary amine, such as that provided by the piperidine ring, is critical for forming key interactions with acidic residues like Glu205 and Glu206 in the S2 subsite of DPP-4. researchgate.net

| Compound Feature | DPP-4 Active Site Pocket | Key Residues |

| Trifluorophenyl group | S1 (hydrophobic) | Tyr631, Val656, Tyr662 |

| 3-Aminopiperidine | S2 | Glu205, Glu206, Tyr662 |

This table details the interactions of key structural moieties of DPP-4 inhibitors within the enzyme's active site.

The dopamine (B1211576) D2 receptor (D2R) is a primary target for antipsychotic medications. nih.gov Partial agonism at the D2R is the key pharmacological feature of third-generation antipsychotics like aripiprazole. nih.gov The 2-phenylcyclopropylmethylamine (PCPMA) scaffold, which is structurally related to the cyclopropylamine portion of the title compound, has been the basis for a series of novel D2R partial agonists. nih.gov

In these derivatives, the cyclopropylamine structure provides a rigid framework that correctly orients the amine and phenyl groups for interaction with the receptor. SAR studies have shown that the spacer group connecting the core scaffold to other parts of the molecule is crucial for fine-tuning the intrinsic activity of these compounds at the D2R. nih.gov The ability of N-phenylpiperazine analogs to selectively bind to the D3 versus the D2 dopamine receptor subtype has also been attributed to specific interactions, where the N-phenylpiperazine moiety occupies the orthosteric binding site. mdpi.com This highlights the importance of both the piperidine/piperazine (B1678402) and cyclopropylamine components in designing selective dopamine receptor ligands.

The versatile N-(3-piperidyl)cyclopropylamine framework has been explored for its potential against a range of other therapeutic targets.

ACE Inhibitors: Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of hypertension. The development of these drugs has historically relied on scaffolds that mimic peptide substrates, with proline and other five-membered nitrogen heterocycles being common structural features. While compounds based on the N-(3-piperidyl)cyclopropylamine scaffold are not widely reported as ACE inhibitors, the field is dominated by other heterocyclic structures.

JAK3 Inhibitors: Janus kinase 3 (JAK3) is a promising target for autoimmune diseases and certain cancers. plos.org The development of selective JAK3 inhibitors is an active area of research. Potent inhibitors have been developed using scaffolds such as pyrido[2,3-d]pyrimidin-7-one and thieno[3,2-d]pyrimidine. plos.org The SAR studies of these series focus on modifications to the core heterocyclic system to achieve potency and selectivity against other JAK family members. plos.org The incorporation of a piperidine ring as a linker or substituent is a common strategy to explore the binding pocket and improve physicochemical properties.

Antibacterial Activities: The piperidine and piperazine rings are prevalent in compounds with antimicrobial properties. nih.gov Derivatives of N-substituted piperazine have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. nih.gov The antibacterial potency is often modulated by the nature of the substituent on the piperazine or piperidine nitrogen. For instance, the introduction of flavonol moieties to N-substituted piperazines has yielded compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Anticonvulsant Activities: The cyclopropane ring is a key structural feature in several classes of anticonvulsant agents. For example, N-3-arylamide substituted 5,5-cyclopropanespirohydantoin derivatives have shown promising anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. The most active compounds from this series demonstrated a high protective index, indicating a good separation between efficacy and neurotoxicity. The SAR suggests that the rigid cyclopropane group is important for activity, and modifications to the aryl-amide portion can fine-tune the potency.

| Compound Series | Biological Activity | Key SAR Findings |

| 5,5-Cyclopropanespirohydantoins | Anticonvulsant | The cyclopropane ring is crucial; N-3-arylamide substitution modulates potency. |

| N-Substituted Piperazines | Antibacterial | Substituents on the piperazine nitrogen significantly influence the spectrum and potency of activity. nih.gov |

| Pyrido[2,3-d]pyrimidin-7-ones | JAK3 Inhibition | The core scaffold is key for kinase binding; piperidine linkers can enhance properties. plos.org |

This table summarizes the structure-activity relationship findings for derivatives targeting various biological pathways.

Ligand-Protein Interaction Analysis of this compound Derivatives

The exploration of this compound derivatives in medicinal chemistry has revealed significant insights into their interactions with various protein targets. The unique combination of a Boc-protected piperidine ring and a cyclopropylamine moiety offers a versatile scaffold for designing ligands with specific binding properties. This section delves into the analysis of these interactions, focusing on binding site mapping, the role of the cyclopropane ring, and the conformational influence of the piperidine scaffold.

Mapping of Binding Sites and Pharmacophore Models

The development of pharmacophore models for this compound derivatives is crucial for understanding their structure-activity relationships (SAR). While specific models for this exact scaffold are not extensively published, general principles derived from related structures provide a framework for their design. A typical pharmacophore for piperidine-based ligands often includes a basic nitrogen atom, which can be protonated at physiological pH, and a series of hydrophobic and hydrogen bond donor/acceptor features.

In the context of this compound derivatives, the key pharmacophoric features can be hypothesized as follows:

Basic Amine: The piperidine nitrogen, when deprotected or in specific conformations, can serve as a key interaction point, forming salt bridges or hydrogen bonds with acidic residues (e.g., Asp, Glu) in the receptor binding pocket.

Hydrophobic Regions: The tert-butoxycarbonyl (Boc) group and the cyclopropane ring contribute significantly to the hydrophobic character of the molecule. These groups are expected to occupy hydrophobic pockets within the binding site.

Hydrogen Bond Acceptor: The carbonyl oxygen of the Boc group can act as a hydrogen bond acceptor, further anchoring the ligand to the receptor.

Computational studies on related piperidine-containing compounds have successfully mapped their binding sites. For instance, in studies of piperidine derivatives targeting the sigma-1 (σ1) receptor, the protonated piperidine nitrogen was found to interact with key residues like Glu172 and Asp126. The hydrophobic portions of the ligands occupied pockets defined by residues such as Leu105, Tyr206, and others. It is plausible that derivatives of this compound would engage in similar interactions, with the cyclopropyl group potentially enhancing binding within these hydrophobic regions.

A generalized pharmacophore model for a hypothetical receptor target is presented below:

| Feature | Description | Potential Interacting Residues |

| HBA | Hydrogen Bond Acceptor (e.g., Boc carbonyl) | Ser, Thr, Asn, Gln |

| PI | Positive Ionizable (e.g., Piperidine Nitrogen) | Asp, Glu |

| HY | Hydrophobic (e.g., Cyclopropane, Boc group) | Val, Leu, Ile, Phe, Trp |

This interactive table allows for the exploration of potential pharmacophoric features and their interactions.

Role of the Cyclopropane Ring in Hydrophobic Interactions

The cyclopropane ring is a unique structural motif in medicinal chemistry, often referred to as a "rigidified" version of a propyl group. Its inclusion in drug candidates can have several positive effects, including increased metabolic stability and enhanced binding affinity. In this compound derivatives, the cyclopropane ring plays a significant role in mediating hydrophobic interactions with the target protein.

Hydrophobic interactions are a primary driving force for ligand-protein binding and are crucial for the stability of the resulting complex. The cyclopropane ring, being a small, rigid, and lipophilic group, is well-suited to fit into and interact favorably with hydrophobic pockets in a receptor. The enhanced π-character of the C-C bonds in the cyclopropane ring can also lead to favorable interactions with aromatic residues in the binding site.

The rigidity of the cyclopropane ring is another key feature. Unlike a flexible alkyl chain, the cyclopropane group restricts the conformational freedom of the ligand. This pre-organization can lead to a lower entropic penalty upon binding, thereby increasing the binding affinity. This concept is often exploited in drug design to improve potency.

The table below summarizes the key properties of the cyclopropane ring that contribute to hydrophobic interactions:

| Property | Description | Implication for Binding |

| Lipophilicity | The non-polar nature of the cyclopropane ring favors its partitioning into hydrophobic environments. | Enhances binding to hydrophobic pockets in the receptor. |

| Rigidity | The fixed conformation of the three-membered ring reduces the number of possible ligand conformations. | Lowers the entropic penalty of binding, potentially increasing affinity. |

| Shape | The unique triangular shape can allow for specific and complementary interactions within the binding site. | Can improve selectivity for the target receptor over others. |

Conformational Effects of the Piperidine Scaffold on Receptor Binding

The piperidine ring is a common scaffold in many biologically active compounds due to its ability to adopt well-defined chair and boat conformations, which can present substituents in specific spatial orientations for optimal receptor interaction. The conformational preference of the piperidine ring in this compound derivatives is a critical factor in determining their binding affinity and selectivity.

The conformation of the piperidine ring directly affects the presentation of the pharmacophoric elements to the receptor. For instance, the distance and angle between the basic nitrogen (if deprotected) and the hydrophobic cyclopropyl group are determined by the ring's conformation. An equatorial orientation of the substituent at the 3-position will place it further from the ring's core than an axial orientation, which could be crucial for accessing a specific sub-pocket within the binding site.

Studies on other 3-substituted piperidines have shown that the stereochemistry and conformational preferences are key to biological activity. For example, in a series of piperidine derivatives targeting the acetylcholine-binding protein, changing the substituent from the 4-position to the 3-position was predicted to improve binding affinity by allowing for a better fit within the binding pocket. This highlights the sensitivity of receptor binding to the precise geometry of the ligand, which is controlled by the piperidine scaffold's conformation.

The interplay between the N-Boc group and the 3-substituent on the piperidine ring's conformation is summarized in the table below:

| Conformation | Substituent Orientation | Potential Impact on Receptor Binding |

| Chair | Equatorial 3-substituent | Presents the cyclopropylamino group in a more extended fashion, potentially reaching deeper into a binding pocket. |

| Chair | Axial 3-substituent | Places the cyclopropylamino group in closer proximity to the piperidine ring, which might be favorable for interacting with adjacent residues. |

| Twist-Boat | Pseudo-equatorial/Pseudo-axial | May be adopted to alleviate steric strain, presenting the substituent in a unique orientation that could lead to novel interactions. |

Computational Chemistry and Advanced Analytical Techniques in Research on N Boc N 3 Piperidyl Cyclopropylamine

Quantum Mechanical Studies for Mechanistic Elucidation (e.g., Density Functional Theory (DFT) Calculations)

Quantum mechanical studies, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and potential reaction mechanisms involving N-Boc-N-(3-piperidyl)cyclopropylamine. DFT calculations can be employed to model various chemical transformations, such as the synthesis of the compound or its subsequent reactions. For instance, in a synthetic step, DFT can be used to calculate the energies of reactants, transition states, and products, thereby mapping out the reaction pathway and identifying the rate-determining step.

Researchers can utilize DFT to investigate the nucleophilic character of the cyclopropylamine (B47189) nitrogen and the electrophilic properties of the piperidine (B6355638) ring, providing a quantitative basis for understanding its reactivity. Molecular orbital calculations, such as identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can pinpoint the regions of the molecule most likely to engage in electron donation and acceptance, respectively. This information is crucial for predicting the outcomes of reactions with various reagents.

Table 1: Hypothetical DFT-Calculated Parameters for a Key Reaction Intermediate

| Parameter | Value | Significance |

| Transition State Energy | +25.8 kcal/mol | Represents the energy barrier for the reaction, influencing the reaction rate. |

| Reaction Enthalpy (ΔH) | -15.2 kcal/mol | Indicates an exothermic reaction, favoring product formation. |

| HOMO Energy | -6.5 eV | Correlates with the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability of the molecule. |

These calculations provide a theoretical framework that complements experimental findings, offering a deeper understanding of the underlying chemical principles governing the behavior of this compound.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Prediction

In the context of medicinal chemistry, molecular docking and dynamics simulations are indispensable for predicting how this compound and its analogs might interact with biological targets such as enzymes or receptors. Molecular docking algorithms can predict the preferred binding orientation of the molecule within the active site of a protein, which is a critical first step in drug discovery.

These simulations can generate a binding score, estimating the binding affinity, and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex. For example, the piperidine ring might engage in hydrophobic interactions, while the amine and carbonyl groups could act as hydrogen bond donors or acceptors.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the predicted complex over time. MD simulations provide a more dynamic picture of the binding event, accounting for the flexibility of both the ligand and the protein. This can help to refine the initial docking predictions and provide a more accurate assessment of the binding mode and affinity.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Parameter | Result | Interpretation |

| Binding Energy | -8.2 kcal/mol | A favorable binding energy suggesting a stable interaction. |

| Key Interacting Residues | TYR 84, ASP 129, PHE 210 | Amino acids in the active site forming crucial bonds with the ligand. |

| Hydrogen Bonds | 2 (with ASP 129) | Specific polar interactions that contribute significantly to binding affinity. |

| Hydrophobic Interactions | Piperidine ring with PHE 210 | Non-polar interactions that enhance the stability of the complex. |

These computational approaches are instrumental in prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

Conformational Analysis of the Piperidine and Cyclopropyl (B3062369) Moieties

The three-dimensional structure of this compound is crucial for its chemical reactivity and biological activity. The piperidine ring can adopt various conformations, most notably chair, boat, and twist-boat forms. The chair conformation is typically the most stable, but the presence and orientation of substituents can influence the conformational equilibrium. The cyclopropyl group, being a rigid three-membered ring, also imposes significant steric constraints.

Conformational analysis can be performed using computational methods, such as molecular mechanics or quantum mechanics, to determine the relative energies of different conformers and the energy barriers for their interconversion. These studies can reveal the most populated conformations in solution, which are likely the biologically active ones. For the piperidine ring, the analysis would focus on whether the cyclopropylamine substituent occupies an axial or equatorial position in the preferred chair conformation and the energetic cost of ring inversion. The rotation around the N-C bond connecting the two ring systems would also be a key area of investigation.

Application of Advanced Spectroscopic and Chromatographic Methods for Reaction Monitoring and Product Characterization in Synthesis

The synthesis of this compound requires careful monitoring and robust characterization to ensure the desired product is obtained with high purity. Advanced spectroscopic and chromatographic techniques are essential for these tasks.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely used to monitor the progress of a reaction by separating and quantifying the reactants, intermediates, and products. These techniques are invaluable for optimizing reaction conditions, such as temperature, reaction time, and catalyst loading.

Once the synthesis is complete, a suite of spectroscopic methods is employed for structural elucidation and confirmation of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for determining the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms. For instance, the characteristic signals for the Boc protecting group, the piperidine ring protons, and the cyclopropyl protons can be unambiguously assigned.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can offer further structural clues.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for the N-H bond of the amine, the C=O bond of the Boc group, and the C-N bonds would be expected in the IR spectrum.

Table 3: Expected Spectroscopic Data for the Characterization of this compound

| Technique | Expected Key Signals/Data | Information Provided |

| ¹H NMR | Signals for Boc group (~1.4 ppm), piperidine ring protons (1.5-3.5 ppm), and cyclopropyl ring protons (0.4-0.8 ppm) | Confirms the presence of all key structural motifs and their relative arrangement. |

| ¹³C NMR | Resonances for Boc carbonyl (~155 ppm), piperidine carbons (25-55 ppm), and cyclopropyl carbons (5-15 ppm) | Provides a map of the carbon skeleton of the molecule. |

| HRMS | [M+H]⁺ calculated and found values matching within a narrow tolerance (e.g., ± 5 ppm) | Confirms the elemental formula of the compound. |

| IR | Strong absorption band around 1690 cm⁻¹ for the C=O stretch of the Boc group | Confirms the presence of the carbamate (B1207046) functional group. |

The combined application of these advanced analytical methods is crucial for the unambiguous characterization of this compound and for ensuring its purity, which is a prerequisite for any further chemical or biological studies.

Future Prospects and Innovative Research Directions for N Boc N 3 Piperidyl Cyclopropylamine Scaffolds

Development of Sustainable and Green Chemistry Approaches for Synthesis

Traditional synthetic routes for complex amines and heterocyclic compounds often rely on methods that involve hazardous reagents, harsh reaction conditions, and significant waste generation. The future development of N-Boc-N-(3-piperidyl)cyclopropylamine and related scaffolds will increasingly focus on the adoption of green chemistry principles to enhance sustainability, efficiency, and safety. rasayanjournal.co.innih.gov

Key research directions include:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems (e.g., transition metal or organocatalysis) can significantly reduce waste and improve atom economy. researchgate.net For instance, developing catalytic C-H activation or amination processes could provide more direct and efficient routes to the piperidine (B6355638) or cyclopropylamine (B47189) cores. nih.gov

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety for handling hazardous intermediates, and potential for streamlined scale-up. Applying flow chemistry to key steps, such as the cyclopropanation or the introduction of the Boc group, could lead to higher yields and purity.

Bio-catalysis: The use of enzymes or engineered microorganisms can offer unparalleled stereoselectivity under mild, aqueous conditions. researchgate.net Exploring biocatalysts for the asymmetric synthesis of chiral piperidine or cyclopropylamine precursors could provide access to enantiomerically pure versions of the scaffold. nih.gov

Alternative Solvents and Reaction Conditions: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives like ionic liquids, supercritical fluids, or even solvent-free conditions (e.g., ball milling) is a priority. rasayanjournal.co.in Microwave-assisted and ultrasound-assisted syntheses can also accelerate reaction times and reduce energy consumption. rasayanjournal.co.in

| Principle | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Reagents | Use of stoichiometric, often hazardous, reagents. | Emphasis on catalytic methods (metals, enzymes) to minimize waste. researchgate.net |

| Solvents | Reliance on volatile and toxic organic solvents. | Use of safer solvents (e.g., water, ionic liquids) or solvent-free conditions. rasayanjournal.co.in |

| Energy | Prolonged heating using conventional methods. | Microwave or ultrasound irradiation to reduce reaction times and energy input. rasayanjournal.co.in |

| Process | Multi-step batch processing with complex workups. | Continuous flow chemistry for better control, safety, and scalability. |

Exploration of Novel Biological Targets through High-Throughput Screening and Fragment-Based Drug Design

The unique three-dimensional structure of the this compound scaffold makes it an attractive candidate for fragment-based drug design (FBDD) and a valuable addition to compound libraries for high-throughput screening (HTS). The cyclopropyl (B3062369) ring imposes specific conformational constraints and offers metabolic stability, while the piperidine ring provides a vector for exploring chemical space and establishing key interactions with biological targets. acs.orgnih.gov

Future research in this area will likely involve:

Fragment Library Enhancement: Incorporating the scaffold and its derivatives into fragment libraries can introduce novel 3D shapes that are underrepresented in typical screening collections. Its rigidity and defined exit vectors are ideal for FBDD, where fragments are grown into more potent leads. researchgate.net

High-Throughput Screening Campaigns: Screening large libraries containing this scaffold against a diverse array of biological targets (e.g., kinases, proteases, GPCRs) could identify novel "hit" compounds. mdpi.com HTS allows for the rapid testing of thousands of compounds to pinpoint molecules that modulate a specific biological activity.

DNA-Encoded Libraries (DELs): The synthesis of DNA-encoded libraries incorporating the this compound core would enable the screening of vast numbers of compounds against purified protein targets, accelerating the discovery of initial binders.

| Feature | Advantage in Drug Discovery | Reference |

|---|---|---|

| Cyclopropyl Ring | Confers metabolic stability, enhances potency, and provides conformational rigidity. | nih.gov |

| Piperidine Moiety | Acts as a versatile scaffold for synthetic elaboration and can form key hydrogen bonds or salt bridges with targets. | researchgate.net |

| Structural Rigidity | Reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. | researchgate.net |

| Boc-Protecting Group | Facilitates modular and controlled synthesis of derivatives for structure-activity relationship (SAR) studies. | nih.gov |

Integration into Complex Natural Product Synthesis and Analog Design

Natural products remain a vital source of inspiration for drug development due to their structural complexity and biological activity. The this compound scaffold can serve as a key building block in the total synthesis of complex alkaloids and other nitrogen-containing natural products. beilstein-journals.org

Key opportunities include:

Chiral Building Block: Enantiomerically pure versions of the scaffold can be used to introduce specific stereocenters in a target molecule, which is often crucial for biological activity.

Bioisosteric Replacement: The cyclopropylamine portion can act as a bioisostere for other groups (e.g., amides or larger rings), helping to fine-tune pharmacokinetic properties such as cell permeability and metabolic stability while maintaining or improving biological activity. acs.org

Natural Product Analog Libraries: The scaffold can be used to generate simplified or modified analogs of complex natural products. This approach, often termed "biology-oriented synthesis" (BIOS), aims to capture the essential pharmacophore of a natural product in a more synthetically accessible framework, allowing for extensive SAR studies.

Application in PROTACs (Proteolysis Targeting Chimeras) and Covalent Inhibitor Design

The this compound scaffold is well-suited for integration into advanced therapeutic modalities such as PROTACs and covalent inhibitors.

PROTACs: These heterobifunctional molecules induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. nih.gov The piperidine end of the scaffold could be elaborated into a ligand for an E3 ligase (like Cereblon or VHL), while the cyclopropylamine end could be attached to a warhead targeting a protein of interest. The inherent rigidity and defined geometry of the scaffold could be advantageous in optimizing the linker component of the PROTAC, which is critical for the formation of a productive ternary complex. nih.gov

Covalent Inhibitors: Targeted covalent inhibitors (TCIs) offer enhanced potency and prolonged duration of action by forming a permanent bond with their target protein. nih.govchimia.ch The this compound scaffold can be functionalized with a weakly electrophilic "warhead" (e.g., an acrylamide (B121943) or a chloroacetamide) capable of reacting with a nucleophilic amino acid residue (such as cysteine) on the target protein. nih.gov The scaffold would serve to position the warhead correctly within the binding site for selective covalent modification. nih.gov The metabolic stability conferred by the cyclopropyl group is particularly beneficial for TCIs, as it can prevent off-target reactions. nih.gov

| Modality | Potential Application of the Scaffold | Key Advantage |

|---|---|---|

| PROTACs | Can serve as a rigid and versatile component of the linker or be functionalized into an E3 ligase ligand. | Provides conformational control to facilitate the formation of the key ternary complex. nih.gov |

| Covalent Inhibitors | Can be used as a stable scaffold to orient an electrophilic warhead for targeted covalent bond formation. | The scaffold's inherent stability can improve selectivity and reduce off-target reactivity. nih.govnih.gov |

Q & A

Q. What scalable synthetic routes are available for N-Boc-N-(3-piperidyl)cyclopropylamine, and how do they address limitations of earlier methods?

A five-step scalable synthesis starting from 1-bromo-1-cyclopropylcyclopropane (1) via Curtius degradation of the corresponding carboxylic acid (2) has been optimized for >50 g batches. Key improvements include suppressing side reactions (e.g., formation of 1,3-bis(cyclopropyl)urea (5)) by drying intermediates and using 2 equivalents of tert-butyllithium to minimize dehalogenation byproducts . This method avoids chromatography, achieving a 42% overall yield, compared to earlier patent routes requiring expensive reagents like di-tert-butylpyrrolidone .

Q. How can researchers confirm the structural integrity of this compound intermediates?

X-ray crystallography is critical for resolving ambiguities in cyclopropylamine derivatives. For example, the structure of the byproduct 1,3-bis(cyclopropyl)urea (5) was confirmed via X-ray analysis, ensuring accurate characterization of intermediates . Additionally, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are standard for verifying purity and regiochemistry during synthesis .

Q. What protecting group strategies are effective for stabilizing cyclopropylamine derivatives during synthesis?

The tert-butoxycarbonyl (Boc) group is widely used due to its stability under basic conditions and ease of removal. For instance, Boc protection of (1-cyclopropyl)cyclopropylamine via Weinstock conditions (76% yield) prevents undesired side reactions during subsequent transformations . Deprotection with HCl in diethyl ether (87% yield) ensures minimal degradation of the cyclopropyl core .

Advanced Research Questions

Q. How can enantioselective synthesis of cyclopropylamine derivatives be achieved for pharmacological studies?

Enantioselective [3 + 2] photocycloadditions between α,β-unsaturated acyl imidazoles and cyclopropylamine derivatives under visible-light catalysis yield cyclic β-amino carbonyl compounds with three contiguous stereocenters. Substrate-catalyst coordination ensures enantiocontrol (up to 99% ee), enabling access to chiral intermediates for drug discovery .

Q. What mechanistic insights explain side reactions in cyclopropylamine synthesis, and how can they be mitigated?

During Curtius degradation, residual moisture in intermediates promotes urea byproduct (5) formation. Rigorous drying of the azide intermediate reduces this byproduct from 50% to negligible levels . Computational modeling of reaction pathways (e.g., competing nucleophilic attacks) can further guide solvent and temperature optimization.

Q. How do cyclopropylamine derivatives interact with biological targets like 5-HT2 receptors or LSD1?

Trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine exhibits potent 5-HT2A/2C agonism (Ki < 20 nM), validated via radioligand binding and functional assays (e.g., calcium flux in HEK293 cells). Structure-activity relationship (SAR) studies highlight the role of halogen substituents in enhancing receptor affinity . Similarly, cyclopropylamine derivatives synthesized via photocatalytic bromonitroalkylation show LSD1 inhibitory activity (IC50 ~100 nM), with cyclopropane rigidity enhancing target engagement .

Q. What analytical techniques are critical for evaluating cyclopropylamine stability under physiological conditions?

Accelerated stability studies using liquid chromatography-mass spectrometry (LC-MS) in simulated gastric fluid (pH 2.0) and plasma identify degradation pathways (e.g., Boc group hydrolysis). Thermodynamic data (e.g., enthalpy of combustion from NIST) further predict shelf-life under storage conditions .

Methodological Considerations

- Reaction Monitoring : Thin-layer chromatography (TLC) and gas chromatography (GC) are essential for tracking intermediates, especially in multi-step syntheses .

- Purification : Avoid chromatography in large-scale synthesis by leveraging crystallization (e.g., urea byproduct 5 precipitates in diethyl ether) .

- Safety : Cyclopropylamine derivatives are highly flammable and corrosive. Use explosion-proof equipment and conduct reactions in fume hoods with appropriate PPE (e.g., nitrile gloves, face shields) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.